N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE
Overview
Description
N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a 1,2,4-oxadiazole ring, a piperidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate amidoximes with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the intermediate compound.
Formation of the benzamide group: This is usually done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the oxadiazole ring, while reduction may lead to the formation of reduced amine derivatives .
Scientific Research Applications
N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-infective agent.
Materials Science: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere of amide, providing better hydrolytic and metabolic stability . The piperidine ring may interact with various receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar stability and reactivity.
Piperidine Derivatives: Compounds containing the piperidine ring, which are often used in medicinal chemistry.
Uniqueness
N-METHYL-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE is unique due to the combination of the oxadiazole ring, piperidine ring, and benzamide group. This combination provides a unique set of properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(piperidin-1-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-26(17-21-24-22(25-29-21)19-8-4-2-5-9-19)23(28)20-12-10-18(11-13-20)16-27-14-6-3-7-15-27/h2,4-5,8-13H,3,6-7,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKYZWBFWWFQCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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